(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate synthesis protocol
(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate synthesis protocol
An In-Depth Technical Guide to the Synthesis of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Introduction
(1S,2S,5S)-Ethyl [(2-hydroxypinan-3-ylene)amino]acetate is a chiral Schiff base of significant interest in the field of asymmetric synthesis. Derived from the naturally occurring and readily available chiral pool molecule (-)-(1S,2S,5S)-2-hydroxy-3-pinanone, this compound serves as a valuable intermediate and ligand in the synthesis of complex, optically active molecules, including pharmaceuticals and fine chemicals.[1][2] Its structure incorporates a rigid bicyclic pinane framework, which imparts a well-defined stereochemical environment, making it an effective chiral auxiliary.
This guide provides a comprehensive, step-by-step protocol for the synthesis of (1S,2S,5S)-Ethyl [(2-hydroxypinan-3-ylene)amino]acetate. The procedure is based on the classical condensation reaction between a ketone and a primary amine to form an imine (Schiff base). We will detail the liberation of free ethyl glycinate from its stable hydrochloride salt and its subsequent reaction with the chiral ketone, (1S,2S,5S)-2-hydroxy-3-pinanone. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable method for preparing this key synthetic intermediate.
Reaction Scheme
The synthesis proceeds via a one-pot, two-step sequence: the in-situ neutralization of glycine ethyl ester hydrochloride followed by condensation with (1S,2S,5S)-2-hydroxy-3-pinanone to form the target imine, with the concomitant removal of water.
Caption: Overall reaction scheme for the synthesis.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Equiv. | Amount |
| (-)-(1S,2S,5S)-2-Hydroxy-3-pinanone | 1845-25-6 | 168.23 | 1.0 | 5.00 g |
| Glycine ethyl ester hydrochloride | 623-33-6 | 139.58 | 1.2 | 4.96 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.3 | 4.25 mL |
| Absolute Ethanol (200 proof) | 64-17-5 | 46.07 | - | 100 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Equipment
-
250 mL round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
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Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
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Analytical balance
Experimental Protocol
Part 1: Schiff Base Formation
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (-)-(1S,2S,5S)-2-hydroxy-3-pinanone (5.00 g, 29.7 mmol).[3]
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Reagent Addition: Add glycine ethyl ester hydrochloride (4.96 g, 35.5 mmol) to the flask.[4]
-
Solvent and Base: Add absolute ethanol (100 mL) to the flask, followed by the dropwise addition of triethylamine (4.25 mL, 30.5 mmol) while stirring. The addition of triethylamine neutralizes the hydrochloride salt to liberate the free amine of glycine ethyl ester, a necessary step for it to act as a nucleophile.[5] A white precipitate of triethylamine hydrochloride may form.
-
Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-16 hours. The reaction is an equilibrium; driving it with heat for an extended period favors the formation of the more stable imine product.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting pinanone (ketone) spot indicates reaction completion.
Part 2: Work-up and Purification
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Cooling and Solvent Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a 250 mL separatory funnel and shake vigorously. Allow the layers to separate.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid and triethylamine hydrochloride.[6]
-
Wash the organic layer with 50 mL of brine to remove residual water and water-soluble impurities.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Final Isolation: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification (If Necessary): If analytical data suggests impurities, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or hexane.
Process Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization and Validation
The identity and purity of the synthesized (1S,2S,5S)-Ethyl [(2-hydroxypinan-3-ylene)amino]acetate (CAS 90473-00-0) should be confirmed by standard analytical techniques.[7]
-
¹H NMR: Expect characteristic peaks for the pinane framework protons, the ethyl ester group (a triplet and a quartet), and the protons of the glycine methylene group. The absence of the N-H protons from the starting glycine ester confirms imine formation.
-
¹³C NMR: Confirmation of the carbon skeleton, including the characteristic C=N imine carbon signal (typically >160 ppm) and the ester carbonyl carbon (~170 ppm).
-
FT-IR: Look for the appearance of a strong C=N stretching vibration (approx. 1640-1660 cm⁻¹) and the disappearance of the C=O stretch from the starting pinanone and the primary amine N-H bends from the glycine ester. A broad O-H stretch will remain from the hydroxyl group.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight of 253.34 g/mol for C₁₄H₂₃NO₃.[8]
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triethylamine is a flammable liquid with a strong odor; handle with care.
-
Handle all organic solvents with caution, avoiding ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Vertex AI Search. A Facile One-Pot Synthesis of Chiral β-Amino Esters. Accessed March 30, 2026.
- Vertex AI Search.
- Vertex AI Search. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC. Accessed March 30, 2026.
- Vertex AI Search. Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Accessed March 30, 2026.
- Vertex AI Search.
- Vertex AI Search. Application Notes and Protocols for 2-(Ethyl(phenyl)amino)ethyl acetate as a Chemical Intermediate - Benchchem. Accessed March 30, 2026.
-
MySkinRecipes. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone. Available from: [Link].
-
Howei Pharm. (1S,2S,5S)-Ethyl [(2-hydroxypinan-3-ylene)amino]acetate ≥95%. Available from: [Link].
-
Organic Syntheses. 5 - Organic Syntheses Procedure. Available from: [Link].
- Vertex AI Search. One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine - Lirias. Accessed March 30, 2026.
- Google Patents. CN102199101A - Production method for ethyl glycinate hydrochloride.
- Vertex AI Search. Preparation and Structural Studies of Schiff-bases and their Complexes Derived from Bio-potent Metals. Accessed March 30, 2026.
-
SciELO. Article - SciELO. Available from: [Link].
-
Sciencemadness.org. Synthesis of non-volatile esters - Powered by XMB 1.9.11. Available from: [Link].
-
PrepChem.com. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Available from: [Link].
- Vertex AI Search. Ethyl 2-(3-amino-4-hydroxyphenyl)
-
PubMed. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Available from: [Link].
- Vertex AI Search. 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Accessed March 30, 2026.
-
JETIR.org. PREPARATION OF SCHIFF BASE COMPOUND, α(O-HYDROXY ACETO PHENONE) IMINO ACETO HYDROXAMIC ACID. Available from: [Link].
- Vertex AI Search. Facile preparation of the new organic ligands, schiff bases and metal complexes in well - PMC. Accessed March 30, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone [myskinrecipes.com]
- 3. (1S,2S,5S)-(-)-2-Hydroxy-3-pinanone suppliers & manufacturers in China [m.chemicalbook.com]
- 4. jetir.org [jetir.org]
- 5. scielo.br [scielo.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
